Bis(1-chloroethyl) carbonate

purification strategy distillation quality control

Bis(1-chloroethyl) carbonate (CAS 50594-97-3) is a symmetrical dialkyl carbonate with molecular formula C₅H₈Cl₂O₃ and molecular weight 187.02 g/mol. The compound features two 1-chloroethyl groups attached to a central carbonate moiety, conferring bifunctional reactivity via electrophilic chloroalkyl sites.

Molecular Formula C5H8Cl2O3
Molecular Weight 187.02
CAS No. 50594-97-3
Cat. No. B2475919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-chloroethyl) carbonate
CAS50594-97-3
Molecular FormulaC5H8Cl2O3
Molecular Weight187.02
Structural Identifiers
SMILESCC(OC(=O)OC(C)Cl)Cl
InChIInChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3
InChIKeyMZFKWPWFMYRWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-chloroethyl) carbonate CAS 50594-97-3: Technical Profile and Procurement Baseline


Bis(1-chloroethyl) carbonate (CAS 50594-97-3) is a symmetrical dialkyl carbonate with molecular formula C₅H₈Cl₂O₃ and molecular weight 187.02 g/mol . The compound features two 1-chloroethyl groups attached to a central carbonate moiety, conferring bifunctional reactivity via electrophilic chloroalkyl sites. Its physicochemical profile includes density 1.3 ± 0.1 g/cm³, boiling point 178.7 ± 25.0 °C at 760 mmHg, flash point 65.3 ± 22.2 °C, and calculated LogP 1.31 . Commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, or GC analysis , this compound is stored under inert atmosphere at 2–8 °C to maintain stability .

Why Bis(1-chloroethyl) carbonate Cannot Be Substituted with In-Class Analogs


Substituting bis(1-chloroethyl) carbonate with closely related chloroalkyl carbonates without experimental validation introduces substantial technical risk due to divergent physicochemical and reactive properties. The positional isomer bis(2-chloroethyl) carbonate exhibits a boiling point elevated by >120 °C relative to bis(1-chloroethyl) carbonate , while the asymmetric analog 1-chloroethyl ethyl carbonate presents a fundamentally different molecular weight (152.58 vs. 187.02 g/mol) and reactive profile due to its single 1-chloroethyl functionality . These differences directly impact reaction kinetics, purification strategies, and impurity profiles in critical synthetic applications such as prodrug synthesis and pharmaceutical intermediate preparation. Procurement based on nominal functional similarity without accounting for these quantifiable differences can lead to altered reaction outcomes, unexpected impurity formation, and compromised batch consistency [1].

Bis(1-chloroethyl) carbonate: Quantified Differentiation Evidence for Scientific Selection


Boiling Point Differential >120 °C Enables Selective Purification from Positional Isomer Contamination

Bis(1-chloroethyl) carbonate exhibits a boiling point of 178.7 ± 25.0 °C at 760 mmHg, whereas its positional isomer bis(2-chloroethyl) carbonate (same molecular formula C₅H₈Cl₂O₃, same MW 187.02) exhibits a boiling point of 305–306 °C . This >120 °C boiling point differential permits selective removal or detection of the positional isomer via fractional distillation or thermal GC separation, a purification pathway unavailable for the reverse isomer pair. This distinction is material for users requiring isomer-specific reaction outcomes or analytical method development.

purification strategy distillation quality control positional isomer separation

Symmetrical Bis(1-chloroethyl) Structure Enables Dual-Site Prodrug Functionalization

Bis(1-chloroethyl) carbonate is specifically identified as a reagent for the synthesis of acyloxyalkoxy prodrugs designed to overcome poor aqueous solubility or membrane permeability of parent drugs containing carboxylic acid, hydroxyl, or amine groups . In contrast, the asymmetric analog 1-chloroethyl ethyl carbonate (MW 152.58) bears only a single 1-chloroethyl functionality and is predominantly employed as a protecting group reagent for introducing the acid-cleavable 1-(ethoxycarbonyloxy)ethyl group . The symmetrical bis(1-chloroethyl) structure enables dual-site functionalization, generating prodrugs with distinct pharmacokinetic release profiles compared to mono-substituted derivatives.

prodrug design acyloxyalkoxy promoiety drug delivery esterase-sensitive linker

Lipophilicity Profile (LogP 1.31) Predicts Different Membrane Partitioning Behavior vs. Positional Isomer

The calculated LogP of bis(1-chloroethyl) carbonate is 1.31 , reflecting moderate lipophilicity suitable for balancing aqueous solubility and membrane permeation in prodrug applications. While directly comparable LogP data for bis(2-chloroethyl) carbonate were not identified in primary literature, the structural difference between 1-chloroethyl (α-chloroalkyl) and 2-chloroethyl (β-chloroalkyl) substitution is expected to yield distinct partitioning behavior—an inference supported by the established lipophilicity divergence between α- and β-substituted chloroalkyl esters in medicinal chemistry [1]. Users requiring specific LogP ranges for formulation or permeability optimization should verify empirical values for the intended application.

lipophilicity membrane permeability QSAR drug design

Documented Impurity Precursor Status in Candesartan Cilexetil Synthesis Demands Specific QC Monitoring

A peer-reviewed impurity profiling study of the key intermediate in candesartan cilexetil (TCV-116) synthesis identified a chloro alkyl carbonate ester analog impurity and explicitly noted that bis(1-chloroethyl) carbonate may be a precursor to this impurity formation [1]. The study established an impurity control threshold of ≤50 mg L⁻¹, defined by the detection limit according to signal-to-noise ratio [1]. For laboratories involved in angiotensin II receptor blocker (ARB) synthesis or related pharmaceutical intermediate preparation, this documented association necessitates specific batch quality control that generic chloroalkyl carbonates cannot address.

pharmaceutical impurity process control candesartan cilexetil TCV-116

Commercially Available at ≥95% Purity with Multi-Technique Batch QC Documentation

Bis(1-chloroethyl) carbonate is commercially supplied at ≥95% purity with batch-specific Certificates of Analysis that may include NMR, HPLC, and GC verification data . Procurement options include 100 mg, 250 mg, 1 g, and 5 g packaging , with storage conditions specified as inert atmosphere at 2–8 °C . GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , mandating appropriate handling protocols. This multi-technique QC framework provides verifiable batch-to-batch consistency that uncharacterized or generic-sourced analogs lack.

quality assurance batch consistency COA procurement specification

Bis(1-chloroethyl) carbonate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Acyloxyalkoxy Prodrugs Requiring Dual-Site Functionalization

For medicinal chemistry programs developing esterase-sensitive prodrugs of carboxylic acid-, hydroxyl-, or amine-containing parent drugs with poor aqueous solubility or membrane permeability . The symmetrical bis(1-chloroethyl) carbonate structure provides two reactive 1-chloroethyl sites, enabling dual functionalization strategies that asymmetric mono-functional analogs (e.g., 1-chloroethyl ethyl carbonate) cannot replicate . This application leverages the compound's LogP 1.31 for balanced membrane partitioning and the established acyloxyalkoxy promoiety framework .

Process Development and Impurity Control in Candesartan Cilexetil (TCV-116) Manufacturing

For pharmaceutical process chemistry teams involved in angiotensin II receptor blocker (ARB) synthesis, specifically candesartan cilexetil [1]. Peer-reviewed impurity profiling identifies bis(1-chloroethyl) carbonate as a potential precursor to a process-related chloro alkyl carbonate ester impurity, with an established control threshold of ≤50 mg L⁻¹ [1]. Procurement of well-characterized bis(1-chloroethyl) carbonate with batch-specific QC documentation is essential for meeting regulatory impurity specifications that generic chloroalkyl carbonates cannot address.

Isomer-Specific Synthetic Applications Requiring Purification by Fractional Distillation

For synthetic chemistry applications where positional isomer contamination (e.g., bis(2-chloroethyl) carbonate) must be controlled or removed . The >120 °C boiling point differential (178.7 °C vs. 305–306 °C) between bis(1-chloroethyl) carbonate and its positional isomer enables selective purification via fractional distillation or thermal GC separation . This property is critical for isomer-sensitive reaction outcomes and analytical method development where molecular weight-identical contaminants cannot be separated by MS alone.

Technical Documentation Hub

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